2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide
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Overview
Description
2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a chromeno[2,3-d]pyrimidine core, which is a fused ring system containing both chromene and pyrimidine moieties The compound also features a methoxyphenyl group, a thioether linkage, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate starting materials to form the chromeno[2,3-d]pyrimidine core, followed by the introduction of the methoxyphenyl group and the thioether linkage. The final step involves the acylation of the intermediate compound to introduce the acetamide functional group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is also a critical factor in industrial production, requiring careful consideration of reaction kinetics and process efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows for interactions with various biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential pharmacological properties, such as anti-inflammatory, antioxidant, and anticancer activities, are of interest for drug discovery and development.
Industry: Its chemical stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but differs in its fused ring system and substituents.
Triazole-pyrimidine hybrids: These compounds also contain a pyrimidine moiety but have different heterocyclic rings and functional groups.
Furo[2,3-d]pyrimidine: This compound features a furan ring fused to the pyrimidine core, differing from the chromene ring in the target compound.
Uniqueness
2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide is unique due to its specific combination of structural elements, including the chromeno[2,3-d]pyrimidine core, methoxyphenyl group, thioether linkage, and acetamide functional group
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-18-8-7-9-20-16-23-27(34-25(18)20)29-26(19-12-14-22(33-3)15-13-19)30-28(23)35-17-24(32)31(2)21-10-5-4-6-11-21/h4-15H,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYUVJRUGCBXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)N(C)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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